4-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Description
4-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronate ester derivative of benzoic acid, functionalized with an ethoxy group at the 4-position and a pinacol-protected boronic acid moiety at the 3-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are pivotal in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-6-19-12-8-7-10(13(17)18)9-11(12)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMXAHOKWYNHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Borylation of Brominated Precursors
The most common method involves Miyaura borylation of 4-ethoxy-3-bromobenzoic acid or its protected derivatives. Palladium catalysts, such as Pd(dppf)Cl₂ or PdCl₂(CH₃CN)₂, facilitate the coupling with bis(pinacolato)diboron (B₂Pin₂) under inert conditions.
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Substrate Preparation : 4-Ethoxy-3-bromobenzoic acid is synthesized via alkylation of 3-bromo-4-hydroxybenzoic acid using ethyl bromide and a base (e.g., K₂CO₃).
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Borylation :
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Dissolve the brominated substrate (1 equiv) and B₂Pin₂ (1.2 equiv) in anhydrous DMF or 1,4-dioxane.
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Add Pd(dppf)Cl₂ (5 mol%) and KOAc (3 equiv).
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Heat at 90°C for 4–6 hours under nitrogen.
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Work-Up : Purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 10:1) to yield the boronate ester.
| Parameter | Value |
|---|---|
| Yield | 61–87% |
| Catalyst | Pd(dppf)Cl₂ |
| Solvent | DMF or 1,4-dioxane |
| Temperature | 90°C |
| Reaction Time | 4–6 hours |
Challenges :
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Protodeboronation under basic conditions necessitates strict anhydrous environments.
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Competing debromination may occur if the catalyst loading is insufficient.
| Parameter | Value |
|---|---|
| Yield (Borylation) | 72–80% |
| Yield (Ethylation) | 65–75% |
Advantages :
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Avoids steric hindrance during borylation.
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Enables modular substitution patterns.
Transesterification of Boronate Esters
Pinacol Boronate Exchange
Though less common, transesterification with pinacol can convert labile boronate esters (e.g., glycol boronate) to the stable pinacol derivative.
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Synthesis of Intermediate Boronate : React 4-ethoxy-3-bromobenzoic acid with trimethyl borate under Suzuki conditions.
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Transesterification :
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Reflux the intermediate with pinacol (1.2 equiv) in toluene.
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Remove methanol via distillation to drive the equilibrium.
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| Parameter | Value |
|---|---|
| Yield | 50–60% |
| Solvent | Toluene |
| Temperature | 110°C |
Limitations :
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Lower yields compared to Miyaura borylation.
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Requires stringent removal of water to prevent hydrolysis.
Protection-Deprotection Strategies
Carboxylic Acid Protection as Esters
To prevent side reactions during borylation, the carboxylic acid group is often protected as a methyl or ethyl ester.
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Esterification : Treat 4-ethoxy-3-bromobenzoic acid with SOCl₂/MeOH to form methyl 4-ethoxy-3-bromobenzoate.
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Borylation : Apply Miyaura conditions (Section 1.1).
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Deprotection : Hydrolyze the ester with NaOH/EtOH to regenerate the carboxylic acid.
| Parameter | Value |
|---|---|
| Esterification Yield | 85–90% |
| Borylation Yield | 70–78% |
| Deprotection Yield | 95% |
Advantages :
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Enhances substrate solubility in organic solvents.
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Minimizes acid-mediated side reactions.
Comparative Analysis of Methods
| Method | Yield Range | Pros | Cons |
|---|---|---|---|
| Miyaura Borylation | 61–87% | High efficiency, one-step | Sensitive to moisture/oxygen |
| Sequential Alkylation | 65–75% | Flexible substitution | Multi-step, lower overall yield |
| Transesterification | 50–60% | Compatible with labile boronate esters | Low yield, specialized conditions |
| Protection-Deprotection | 70–78% | Avoids acid interference | Additional steps required |
Challenges and Optimization Strategies
Mitigating Protodeboronation
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling aryl or vinyl halides with boronic acids in the presence of a palladium catalyst and a base.
Oxidation: The boronate ester group can be oxidized to form the corresponding phenol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Phenolic derivatives
Substitution: Various substituted benzoic acids
Scientific Research Applications
Organic Synthesis
Versatile Building Block
This compound serves as a crucial intermediate in organic synthesis. Its unique structure allows chemists to construct complex organic molecules efficiently. The presence of the dioxaborolane moiety facilitates reactions such as Suzuki-Miyaura cross-coupling, which is essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals .
Drug Development
Medicinal Chemistry Applications
In the realm of drug development, 4-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid plays a pivotal role as an intermediate in synthesizing bioactive compounds. Its ability to participate in various chemical reactions makes it valuable for designing new therapeutic agents targeting diseases such as cancer and infectious diseases .
Material Science
Advanced Materials Development
The compound is also utilized in material science for developing advanced materials such as polymers and coatings. Its unique chemical properties enhance the performance and stability of materials used in various applications, including electronics and protective coatings .
Fluorescent Probes
Biological Imaging
One of the notable applications of this compound is in the creation of fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes with high specificity and sensitivity. The incorporation of boron into fluorescent probes enhances their photophysical properties, making them suitable for various imaging modalities .
Case Study 1: Organic Synthesis
In a study focused on synthesizing complex organic molecules, researchers employed this compound as a key intermediate. The compound facilitated the formation of biaryl compounds through Suzuki-Miyaura coupling reactions under mild conditions. This approach demonstrated the compound's efficiency in creating diverse chemical libraries for drug discovery.
Case Study 2: Drug Development
A recent investigation into potential anti-cancer agents highlighted the use of this compound in synthesizing novel boron-containing drugs. The study showed that derivatives of this compound exhibited promising cytotoxicity against various cancer cell lines. This finding underscores its significance in developing targeted therapies.
Case Study 3: Material Science
Research on polymer composites revealed that incorporating this boron compound improved thermal stability and mechanical properties. The study indicated that materials enhanced with this compound could be utilized in high-performance applications such as aerospace and automotive industries.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its role as a boronate ester. In Suzuki-Miyaura coupling reactions, the boronate ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the coupling reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is distinguished from analogous benzoic acid derivatives by its unique substitution pattern. Key structural analogs include:
*Calculated based on C₁₃H₁₇BO₄ + ethoxy group (C₂H₅O).
Physical Properties
- Solubility : The ethoxy group enhances lipophilicity compared to unsubstituted analogs (e.g., 3-(dioxaborolan-2-yl)benzoic acid), improving solubility in organic solvents like THF or dioxane .
- Stability : Pinacol boronate esters are generally stable under ambient conditions, but ester derivatives (e.g., methyl or ethyl esters) may hydrolyze under acidic/basic conditions .
Research Findings and Case Studies
- Drug Synthesis : In , the compound’s boronate ester was coupled with paclitaxel derivatives via EDCI/DMAP-mediated esterification, demonstrating its utility in prodrug strategies.
- Catalytic Efficiency : Pd₂(dba)₃/XPhos systems () achieved >75% yields in aryl-aryl couplings, outperforming PdCl₂(dppf) with halogenated analogs .
- Material Performance : Ethoxy-substituted derivatives showed reduced aggregation-induced quenching in URTP systems compared to carbazole-based analogs .
Biological Activity
4-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boron-containing compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H21BO5
- Molecular Weight : 292.14 g/mol
- CAS Number : 1692914-70-7
The biological activity of this compound primarily stems from its ability to interact with various biological targets through its boron atom. Boronic acids and their derivatives can form reversible covalent bonds with diols and other nucleophiles, which is crucial for their role in enzyme inhibition and modulation of signaling pathways.
Biological Activities
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Anticancer Properties :
- Research has indicated that boronic acid derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds similar to this compound have shown efficacy against various receptor tyrosine kinases (RTKs), which are often dysregulated in cancer cells .
- A study highlighted that certain boron-containing compounds exhibit selective inhibition against mutant forms of epidermal growth factor receptor (EGFR), which is a common target in non-small cell lung cancer (NSCLC) .
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Anti-inflammatory Effects :
- Boronic acids have been studied for their anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.
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Antimicrobial Activity :
- Preliminary studies suggest that some boron-containing compounds possess antimicrobial properties. This activity could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Table 1: Summary of Biological Activities
Synthesis and Applications
The synthesis of this compound typically involves the reaction of appropriate benzoic acid derivatives with boronic esters under controlled conditions. The resulting compound can serve as a versatile building block in organic synthesis and medicinal chemistry.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Starting Materials | Benzoic acid derivative + boronic ester |
| Reaction Conditions | Typically involves palladium-catalyzed coupling |
| Yield | Varies based on reaction conditions |
Q & A
Q. Basic Characterization Techniques
- NMR Spectroscopy :
- X-ray Crystallography : Single-crystal analysis (e.g., via SHELXL or OLEX2 ) resolves bond lengths/angles, verifying boronate geometry and substituent positions .
What strategies mitigate hydrolysis of the dioxaborolane moiety during reactions?
Advanced Stability Management
The dioxaborolane group is prone to hydrolysis in protic solvents. To enhance stability:
- Solvent selection : Use anhydrous THF, DCM, or toluene; avoid methanol/water mixtures unless reaction conditions demand it .
- Temperature control : Perform reactions at ≤60°C to minimize boronate cleavage .
- Inert atmosphere : Rigorous exclusion of moisture via Schlenk lines or gloveboxes .
How can researchers troubleshoot low yields in cross-coupling reactions involving this compound?
Advanced Reaction Optimization
Low yields often stem from catalyst deactivation or competing side reactions. Solutions include:
- Catalyst screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos for improved activity .
- Base optimization : Replace carbonate bases with CsF or K₃PO₄ to enhance transmetallation .
- Additives : Add 1–5 mol% of LiCl to stabilize palladium intermediates .
What solvent systems are recommended for improving solubility in polar reaction media?
Basic Solubility Enhancement
The compound exhibits limited solubility in water but dissolves in:
- Polar aprotic solvents : DMF, DMSO, or acetonitrile for SNAr or coupling reactions .
- Mixed systems : THF/MeOH (4:1) for Suzuki-Miyaura reactions, balancing solubility and boronate stability .
How is this compound utilized in the synthesis of organic electronic materials?
Advanced Application in Materials Science
The boronate ester serves as a key intermediate in OLEDs and thermally activated delayed fluorescence (TADF) emitters:
- Suzuki coupling : Incorporates electron-deficient aryl groups (e.g., triazines, benzothiazoles) into π-conjugated systems .
- Post-functionalization : The ethoxy group enables further derivatization (e.g., esterification) for tuning electronic properties .
What analytical approaches resolve ambiguities in tautomeric forms of the benzoic acid moiety?
Q. Advanced Tautomerism Analysis
- IR Spectroscopy : Compare O–H stretching frequencies (∼2500–3000 cm⁻¹ for carboxylic acid vs. absence in deprotonated forms) .
- pH-dependent NMR : Monitor chemical shifts of the aromatic protons in DMSO-d₆ with incremental D₂O addition to assess proton exchange .
How can this compound be incorporated into polymeric matrices for sensor applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
